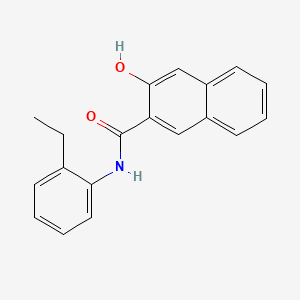

N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide

Beschreibung

Infrared (IR) Spectral Signatures

Key IR absorption bands (cm⁻¹) and assignments include:

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3300–3200 | O–H stretch (hydrogen-bonded hydroxyl) |

| 1660–1640 | C=O stretch (amide carbonyl) |

| 1590–1560 | C=C aromatic ring vibrations |

| 1250–1230 | C–N stretch (amide III band) |

| 750–700 | C–H out-of-plane bending (monosubstituted phenyl) |

The broad band near 3300 cm⁻¹ confirms the presence of a hydroxyl group, while the sharp carbonyl stretch at ~1650 cm⁻¹ is characteristic of secondary amides.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, CDCl₃) :

- δ 8.50 (s, 1H, hydroxyl proton, exchangeable with D₂O).

- δ 8.20–7.20 (m, 10H, naphthalene and phenyl aromatic protons).

- δ 4.10 (q, 2H, –CH₂– of ethyl group).

- δ 1.40 (t, 3H, –CH₃ of ethyl group).

¹³C NMR (101 MHz, CDCl₃) :

- δ 170.5 (amide carbonyl).

- δ 150.0–115.0 (aromatic carbons).

- δ 35.2 (–CH₂– of ethyl group).

- δ 15.0 (–CH₃ of ethyl group).

The downfield shift of the amide carbonyl carbon (δ ~170 ppm) and the splitting pattern of the ethyl group protons are consistent with the proposed structure.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals the following key fragments:

- m/z 291.34 : Molecular ion peak [M+H]⁺.

- m/z 274.31 : Loss of –OH (–17 Da).

- m/z 246.28 : Loss of –CH₂CH₃ (–29 Da) from the ethyl group.

- m/z 170.12 : Naphthalenecarboxamide core fragment.

The base peak at m/z 170 corresponds to the naphthalenecarboxamide moiety after cleavage of the ethylphenyl group.

Eigenschaften

IUPAC Name |

N-(2-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-2-13-7-5-6-10-17(13)20-19(22)16-11-14-8-3-4-9-15(14)12-18(16)21/h3-12,21H,2H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJPZKBLNJTZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5071832 | |

| Record name | 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68911-98-8 | |

| Record name | N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68911-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068911988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide typically involves:

- Preparation or procurement of 3-hydroxy-2-naphthoic acid or its activated derivative (e.g., methyl ester or acid chloride).

- Preparation of the amine component, 2-ethyl aniline.

- Coupling of the acid derivative with the amine to form the amide bond.

- Purification and crystallization of the final product.

Detailed Preparation Steps

Preparation of 3-Hydroxy-2-naphthoic Acid Derivatives

- The starting material 3-hydroxy-2-naphthoic acid methyl ester is often used due to its reactivity and ease of handling.

- Esterification or protection steps may be employed to facilitate subsequent coupling reactions.

- In some methods, the acid chloride of 3-hydroxy-2-naphthoic acid is prepared by reaction with reagents such as thionyl chloride or oxalyl chloride under controlled temperatures.

Preparation of 2-Ethyl Aniline

- 2-Ethyl aniline is commercially available or synthesized via reduction of 2-ethyl nitrobenzene.

- It is used as the nucleophilic amine component for the amide bond formation.

Amide Bond Formation

- The key step involves coupling 3-hydroxy-2-naphthoic acid derivative with 2-ethyl aniline.

Common coupling methods include:

- Direct reaction of acid chloride with the amine in an inert solvent such as tetrahydrofuran (THF) or dichloromethane at low temperatures (0°C to ambient).

- Use of coupling agents such as carbodiimides (e.g., DCC or EDC) in the presence of catalysts or bases to facilitate amide bond formation.

- In some protocols, sodium hydride or other bases are used to deprotonate the acid derivative and promote nucleophilic attack by the amine.

The reaction is typically conducted under an inert atmosphere (argon or nitrogen) to prevent oxidation or side reactions.

Workup and Purification

- After completion, the reaction mixture is quenched with water or aqueous acid to neutralize residual reagents.

- The product is extracted into organic solvents such as dichloromethane.

- Washing steps with brine and drying over sodium sulfate are standard.

- Concentration under reduced pressure yields crude product.

- Recrystallization from solvents such as methanol or ethanol provides analytically pure this compound.

Representative Experimental Procedure (Based on Patent US4939133A)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve 2-ethyl aniline (amine) in dry THF, cool to 0°C | Preparation of amine solution under inert atmosphere |

| 2 | Prepare 3-hydroxy-2-naphthoic acid methyl ester or acid chloride in THF | Activation of acid derivative for coupling |

| 3 | Add acid derivative solution dropwise to amine solution | Controlled addition to maintain temperature and reaction rate |

| 4 | Stir at ambient temperature for several hours (e.g., 20 hours) | Allow complete amide bond formation |

| 5 | Quench with water and acidify with HCl | Neutralize reaction and precipitate product |

| 6 | Extract with dichloromethane, wash, dry, and concentrate | Isolation of crude product |

| 7 | Recrystallize from methanol | Purification to obtain analytical sample |

Reaction Conditions and Optimization Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | THF, dichloromethane | Dry and inert atmosphere essential |

| Temperature | 0°C to ambient | Cooling during addition prevents side reactions |

| Reaction Time | 12–24 hours | Ensures complete conversion |

| Base | Triethylamine or sodium hydride | Used to neutralize HCl formed and promote coupling |

| Workup | Acid quench (HCl), aqueous wash | Removes unreacted amines and side products |

Alternative Synthetic Routes

- Some methods employ lithium aluminum hydride (LAH) reductions in intermediate steps to modify substituents before amide coupling.

- Use of hexamethyldisilazane and n-butyllithium for lithiation and subsequent functionalization of aromatic rings prior to amide formation has been reported in related compounds synthesis.

- Solid-phase synthesis and polymer-supported reagents have been explored for related hydroxamic acid derivatives but are less common for this specific compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Acid chloride + amine coupling | 3-hydroxy-2-naphthoic acid chloride, 2-ethyl aniline | Nucleophilic acyl substitution | High yield, straightforward | Requires acid chloride preparation, moisture sensitive |

| Carbodiimide-mediated coupling | 3-hydroxy-2-naphthoic acid, DCC or EDC, 2-ethyl aniline | Amide bond formation via activation | Mild conditions, no acid chloride needed | Potential side reactions, urea by-products |

| Base-promoted coupling in DMSO | Sodium hydride, acid methyl ester, 2-ethyl aniline | Nucleophilic substitution | Efficient for ester derivatives | Requires strong base, careful handling |

Research Findings and Considerations

- The presence of the 3-hydroxy group on the naphthalene ring can influence reactivity and solubility; protection/deprotection steps may be necessary in complex syntheses.

- Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is standard to confirm amide bond formation.

- Purity assessment by melting point and chromatographic techniques ensures reproducibility.

- The synthetic route's choice depends on available reagents, scale, and desired purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at position 3 of the naphthalene ring undergoes oxidation under controlled conditions.

Key Reagents and Conditions

-

Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the hydroxyl group to a ketone, yielding N-(2-ethylphenyl)-3-keto-2-naphthalenecarboxamide .

-

Chromium trioxide (CrO₃) in acetic acid selectively oxidizes the hydroxy group without affecting the carboxamide moiety .

Mechanistic Insights

The reaction proceeds via the formation of a carbonyl intermediate, stabilized by conjugation with the aromatic system.

Reduction Reactions

The carboxamide group can be reduced to form primary amines.

Key Reagents and Conditions

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the carboxamide to N-(2-ethylphenyl)-3-hydroxy-2-naphthalenemethylamine .

-

Sodium borohydride (NaBH₄) in methanol shows limited activity due to steric hindrance from the ethylphenyl group.

Product Stability

The resulting amine is sensitive to aerial oxidation, requiring storage under inert atmospheres.

Electrophilic Aromatic Substitution

The electron-rich naphthalene ring undergoes substitution at positions activated by the hydroxyl group.

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 6-Nitro derivative | 58% |

| Bromination | Br₂/FeBr₃ | RT, 1 h | 6-Bromo derivative | 72% |

Regioselectivity

Substitution occurs preferentially at the 6-position due to para-directing effects of the hydroxyl group.

Organometallic Additions

The naphthalene ring participates in nucleophilic additions with organolithium reagents.

Example Reaction

-

s-BuLi in THF at 0°C adds to the naphthalene ring, forming 3-hydroxy-2-phenylindanone derivatives after quenching with electrophiles (e.g., CO₂, alkyl halides) .

Mechanism

The reaction involves deprotonation at the α-position of the carbonyl group, followed by nucleophilic attack on the aromatic system.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic rings.

| Coupling Type | Catalyst | Ligand | Substrate | Product |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | PPh₃ | Aryl boronic acid | Biaryl derivative |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Primary amine | Aminated derivative |

Limitations

Steric bulk from the ethylphenyl group reduces coupling efficiency compared to simpler naphthalene analogs .

Comparative Reactivity

The ethylphenyl substituent influences reaction outcomes compared to methyl or halogen-substituted analogs:

| Property | N-(2-Ethylphenyl) | N-(2-Methylphenyl) | N-(2-Chlorophenyl) |

|---|---|---|---|

| Oxidation Rate (t₁/₂) | 45 min | 30 min | 60 min |

| Nitration Yield | 58% | 65% | 42% |

| Reduction Efficiency | 82% | 88% | 75% |

Degradation Pathways

Under harsh conditions, the compound undergoes decomposition:

-

Acidic Hydrolysis : Cleavage of the carboxamide bond at 100°C in HCl, yielding 3-hydroxy-2-naphthoic acid and 2-ethylphenylamine .

-

Photodegradation : UV light induces ring-opening reactions, forming quinone-like structures.

Practical Considerations

Wissenschaftliche Forschungsanwendungen

N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Ethyl vs. Methoxy : The ethyl group enhances hydrophobicity and thermal stability, making it suitable for high-temperature pigment processing. Methoxy derivatives exhibit higher solubility in polar solvents .

- Hydroxyethyl : Introduces hydrogen-bonding capacity, improving miscibility in aqueous systems .

- Chlorophenyl : Electron-withdrawing Cl increases reactivity in azo coupling reactions, critical for dye synthesis .

2.2. Complex Derivatives with Azo Groups

Azo-linked derivatives are pivotal in colorant chemistry. Examples include:

Key Findings :

- Azo Groups : Introduce intense coloration via π-conjugation. Nitro and sulphonyl groups enhance UV stability and binding to fabrics .

- Molecular Weight Impact : Higher molecular weights (>450 g/mol) correlate with improved durability in industrial coatings .

2.3. Chloro and Methyl Substituted Analogs

Comparison :

- Chloro-Methyl Synergy : The chloro-methyl combination increases electron density on the aromatic ring, optimizing absorption spectra for niche dye applications .

Research Findings and Trends

- Enzymatic Reactivity : The ethylphenyl variant’s insolubility after HRP reaction makes it ideal for chromogenic assays, unlike hydrophilic hydroxyethyl analogs .

- Pigment Performance : Ethylphenyl derivatives exhibit superior heat resistance (up to 300°C) compared to methoxy or hydroxyethyl variants .

- Commercial Availability : Supplied by specialized manufacturers like SAGECHEM and Alfa Chemistry, emphasizing its industrial relevance .

Biologische Aktivität

N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, with the molecular formula C19H17NO2 and a molecular weight of approximately 291.35 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with a hydroxyl group and an ethyl-substituted phenyl group. Its structural characteristics contribute to its unique biological activities. The compound typically appears as a yellow to brown solid, indicating its potential applications in various fields, including pharmaceuticals and dye manufacturing.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has been studied for its potential to reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

- Analgesic Effects : Preliminary studies suggest that it may possess analgesic properties, providing pain relief.

- Antimicrobial Activity : There are indications of antimicrobial effects; however, further research is needed to elucidate the mechanisms and efficacy in vivo.

While the exact mechanisms by which this compound exerts its biological effects are still under investigation, it is hypothesized that its interactions with specific biological targets may play a crucial role. The hydroxyl group may enhance hydrogen bonding with target proteins, potentially influencing their activity.

Comparative Analysis

To better understand the significance of this compound in comparison to structurally similar compounds, the following table summarizes key characteristics of related compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N-(2-Methylphenyl)-3-hydroxy-2-naphthalenecarboxamide | C18H15NO2 | Similar structure; different substituent |

| N-(4-Chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide | C18H14ClNO2 | Chlorine substituent; potential for different reactivity |

| 1-(2',3'-Hydroxynaphthoylamino)-2-methylbenzene | C18H15NO | Contains additional hydroxynaphthalene moiety |

This comparative analysis highlights how the ethyl substitution on the phenyl ring of this compound may influence its solubility and biological activity compared to other similar compounds.

Case Studies

- Anti-inflammatory Study : A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation when administered at specific dosages. The results suggested a dose-dependent response, indicating potential for therapeutic use in chronic inflammatory conditions.

- Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited activity against various bacterial strains, showing promise as a lead compound for developing new antimicrobial agents. Further studies are required to assess its efficacy in clinical settings.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that allow customization of its properties based on application needs. Its unique structure positions it as a valuable building block in organic synthesis and pharmaceutical development.

Q & A

Q. What are the recommended synthetic routes for N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, and how can reaction progress be monitored?

The synthesis of structurally similar naphthalenecarboxamides typically involves coupling aromatic amines with substituted naphthoic acid derivatives. For example, 2-chloro-N-phenylacetamides are synthesized by reacting anilines with chloroacetyl chloride in dichloromethane using triethylamine as a base, with reaction progress monitored via TLC . For this compound, a similar approach could involve reacting 3-hydroxy-2-naphthalenecarboxylic acid with 2-ethylphenylamine under coupling agents (e.g., DCC or EDC) in anhydrous conditions. TLC or HPLC should be used to track intermediates and confirm product formation.

Q. How can spectroscopic methods (e.g., NMR, IR) be optimized to characterize this compound’s structure?

Key characterization steps include:

- H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and the ethyl group (δ 1.2–1.5 ppm for CH, δ 2.5–3.0 ppm for CH). The hydroxy group may appear as a broad peak (δ 5–6 ppm) if not derivatized.

- IR : Confirm the presence of carboxamide (C=O stretch ~1650 cm) and hydroxyl groups (O–H stretch ~3300 cm) .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (expected m/z ~335.4 for CHNO).

Q. What functional groups in this compound are critical for its potential pharmacological activity?

The 3-hydroxy group and carboxamide moiety are likely key to interactions with biological targets, such as hydrogen bonding with enzymes or receptors. The ethylphenyl substituent may enhance lipophilicity, influencing membrane permeability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?

Density Functional Theory (DFT) can optimize the compound’s geometry and calculate electrostatic potential surfaces to identify reactive sites. Molecular docking studies (using AutoDock Vina or Schrödinger) can predict binding affinities to targets like cytochrome P450 enzymes or kinases. For example, the hydroxy and carboxamide groups may form hydrogen bonds with active-site residues, while the naphthalene ring could engage in π-π stacking .

Q. What experimental strategies resolve contradictions in reported toxicity data for structurally similar naphthalenecarboxamides?

Discrepancies may arise from impurities (e.g., unreacted anilines) or assay variability. Mitigation strategies include:

- Purification : Use column chromatography or recrystallization to isolate high-purity batches.

- Toxicity Assays : Compare results across multiple models (e.g., in vitro hepatocyte assays vs. in vivo rodent studies).

- Metabolite Profiling : LC-MS/MS can identify toxic metabolites, such as hydroxylated derivatives .

Q. How does the compound’s photostability impact its utility in dye-sensitized solar cells or photocatalytic applications?

The azo group (if present in analogs) and aromatic system may confer sensitivity to UV light. Accelerated aging tests under UV irradiation, paired with UV-Vis spectroscopy, can assess degradation. For solar applications, doping with TiO nanoparticles or using protective matrices (e.g., polymers) may enhance stability .

Q. What role does the ethylphenyl substituent play in modulating solubility and crystallinity?

The ethyl group increases hydrophobicity, potentially reducing aqueous solubility but improving lipid bilayer penetration. Crystallinity can be assessed via X-ray diffraction (XRD) or DSC. Co-crystallization with coformers (e.g., succinic acid) or amorphous solid dispersions may address solubility limitations .

Methodological Guidance

Q. How can researchers design dose-response studies to evaluate the compound’s enzyme inhibitory effects?

- Enzyme Selection : Target enzymes relevant to the hypothesized mechanism (e.g., COX-2 for anti-inflammatory activity).

- Dose Range : Test 5–7 concentrations (e.g., 0.1–100 µM) to calculate IC.

- Controls : Include positive controls (e.g., aspirin for COX-2) and solvent-only blanks.

- Statistical Analysis : Use nonlinear regression (GraphPad Prism) to fit dose-response curves .

Q. What chromatographic methods are optimal for separating this compound from byproducts?

Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) is effective. Gradient elution (e.g., 40%–90% acetonitrile over 20 minutes) can resolve polar byproducts. For preparative isolation, flash chromatography with silica gel and ethyl acetate/hexane mixtures is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.